2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
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Overview
Description
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Triazoles
are a class of compounds that contain a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Quinoxalines
are a class of compounds that are part of many pharmacologically active compounds. They have been found to exhibit a wide range of activities, including antiviral, anticancer, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound exhibits strong binding affinity to these biomolecules, leading to modulation of their activity. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced phosphorylation of key signaling proteins. The compound also modulates gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound also influences metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation are influenced by its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments .
Preparation Methods
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the cyclocondensation reaction of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol, resulting in the formation of the desired compound . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, providing a more efficient and eco-friendly approach .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of triazoloquinoxaline alcohols.
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxaline derivatives, such as:
- 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
- 1-phenyl-8-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl-1,3,8-triazaspiro[4.5]decan-4-one
Compared to these compounds, 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide exhibits unique structural features and enhanced biological activities, making it a promising candidate for further research and development .
Biological Activity
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a member of the triazoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C27H25N5O4 with a molecular weight of 483.5 g/mol. Its structure features a triazole ring fused with a quinoxaline moiety and various substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H25N5O4 |
Molecular Weight | 483.5 g/mol |
CAS Number | 1189954-50-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds through eco-friendly approaches and innovative catalysts .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives within the triazoloquinoxaline class have shown activity against HIV by inhibiting reverse transcriptase . In vitro assays have demonstrated that certain analogs possess low cytotoxicity while effectively reducing viral replication.
Antibacterial Activity
In addition to antiviral properties, this compound has been evaluated for its antibacterial effects. Preliminary investigations suggest it may inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
Compounds derived from quinoxaline structures have also been explored for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Antiviral Efficacy : A study assessed the anti-HIV activity of quinoxaline derivatives similar to our compound. The results showed an EC50 value of 3.1 nM for one derivative compared to a reference drug with an EC50 of 6.7 nM .
- Antibacterial Screening : Another investigation focused on the antibacterial properties against Gram-positive bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests against S. aureus .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOPVNMMOPBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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